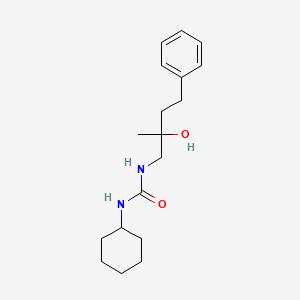![molecular formula C16H15N5O B2694746 N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide CAS No. 2411257-89-9](/img/structure/B2694746.png)
N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide, also known as MP-124, is a chemical compound that has been studied for its potential therapeutic properties. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide is not fully understood, but it is believed to act on the cannabinoid receptor CB1. It has been shown to have a high affinity for CB1 receptors and to act as a partial agonist. It also inhibits the uptake of the endocannabinoid anandamide, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce fever in animal models of pyrogen-induced fever. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide. One direction is to further investigate its potential therapeutic properties in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of pain and inflammation in humans. Finally, further research is needed to fully understand its mechanism of action and how it interacts with the endocannabinoid system.
Synthesemethoden
The synthesis of N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide involves the reaction of 3-methylbenzylamine with 4-chloro-5-methylpyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with prop-2-enoyl chloride to yield N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-3-14(22)20-15-13-8-19-21(16(13)18-10-17-15)9-12-6-4-5-11(2)7-12/h3-8,10H,1,9H2,2H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVYMITWNOHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2694684.png)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)
